N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide
Description
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4 and a 4-fluorophenyl moiety at position 2. The triazole ring is fused to an ethyl linker, terminating in a phenylacetamide group.
Key structural attributes include:
- Cyclopropyl group: Enhances metabolic stability by restricting conformational flexibility.
- Phenylacetamide moiety: May serve as a hydrogen-bond acceptor or donor, depending on substituent orientation.
Structural elucidation of such compounds typically employs X-ray crystallography refined via software like SHELXL, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-8-6-16(7-9-17)20-24-25(21(28)26(20)18-10-11-18)13-12-23-19(27)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYFFQVYAXIGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide is a complex organic compound that has a unique structure featuring a 1,2,4-triazole moiety, a cyclopropyl group, and a fluorophenyl substituent. The presence of the triazole ring is important because of its stability and versatility in medicinal chemistry, often acting as a pharmacophore in various bioactive compounds. Compounds containing a 1,2,4-triazole scaffold have demonstrated a wide range of biological activities.
Potential Applications
- Medicinal Chemistry The combination of a triazole ring, a cyclopropyl group, and a fluorophenyl moiety may be of interest in medicinal chemistry.
- Structure-Activity Relationship (SAR) Studies Synthesizing and testing analogs of N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylacetamide with modifications to different functional groups could help researchers establish a Structure-Activity Relationship (SAR). This would provide valuable insights into how chemical modifications influence the molecule's biological activity and potential for drug development.
- Enzyme Inhibition Research has indicated that compounds with similar structures can act as potent inhibitors of certain enzymes involved in bacterial and fungal metabolism.
- Interaction Studies Interaction studies are crucial for understanding the mechanism of action. These studies may help elucidate how structural features influence biological activity.
Reactivity
The chemical reactivity of this compound can be explored through various reactions typical of amides and triazoles.
Biological Activities of 1,2,4-Triazoles
1,2,4-Triazoles and their fused heterocyclic derivatives have been reported to possess a wide range of bioactivities . Some of these include:
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide, a comparison is made with 2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI: 732994-04-6) .
Table 1: Structural and Functional Comparison
| Property | Target Compound | ECHEMI Compound (732994-04-6) |
|---|---|---|
| Core Structure | 1,2,4-triazol-5-one | 1,2,4-triazol-5-one |
| Position 3 Substituent | 4-Fluorophenyl | Sulfanyl (S) linker |
| Position 4 Substituent | Cyclopropyl | Cyclopropyl |
| Terminal Group | 2-Phenylacetamide | N-[4-(trifluoromethoxy)phenyl]acetamide |
| Molecular Weight (Da) | ~425 (estimated) | 397.3 (reported) |
| Key Functional Groups | Fluorophenyl, cyclopropyl, acetamide | Trifluoromethoxy, sulfanyl, acetamide |
| Potential Bioactivity | Likely kinase/modulatory activity (inferred from triazole-acetamide pharmacophore) | Antimicrobial/anti-inflammatory (based on trifluoromethoxy) |
Structural Differences and Implications
Linker Group: The target compound uses an ethyl linker, which provides flexibility and may enhance binding pocket compatibility.
Acetamide Terminal Groups :
- Both compounds retain an acetamide moiety, a common pharmacophore in drug design. However, the ECHEMI compound’s trifluoromethoxy group may confer stronger electron-withdrawing effects, altering receptor affinity.
Research Findings and Hypothetical Activity
Target Compound :
- The ethyl linker and fluorophenyl group may optimize binding to enzymes or receptors requiring both hydrophobic and polar interactions. Computational docking studies (using tools like AutoDock) could predict affinity for kinases or GPCRs.
- Cyclopropyl substitution likely reduces metabolic degradation, as seen in analogs like crizotinib .
- ECHEMI Compound: The trifluoromethoxy group’s electronegativity may enhance interactions with serine proteases or bacterial targets.
Methodological Considerations
Structural analysis of these compounds relies heavily on crystallographic techniques. For example:
Biological Activity
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenylacetamide is a compound featuring a complex structure that includes a 1,2,4-triazole moiety, a cyclopropyl group, and a fluorophenyl substituent. This unique combination suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 434.4 g/mol. The presence of the triazole ring is particularly noteworthy due to its established role as a pharmacophore in numerous bioactive compounds.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated potent antibacterial and antifungal properties. For instance, triazole derivatives have shown effectiveness against both drug-sensitive and resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The structural features of this compound suggest potential anticancer properties. Research has highlighted that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance cytotoxicity against various cancer types.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as effective inhibitors of key enzymes involved in bacterial and fungal metabolism . This inhibition can disrupt essential metabolic pathways in pathogens.
- DNA Interaction : Some triazole derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases, which are crucial for DNA replication and transcription .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of triazole-containing compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
